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molecular formula C7H8S B042178 Benzyl mercaptan CAS No. 100-53-8

Benzyl mercaptan

Cat. No. B042178
M. Wt: 124.21 g/mol
InChI Key: UENWRTRMUIOCKN-UHFFFAOYSA-N
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Patent
US07745631B2

Procedure details

In a stirred suspension of 96.37 gm potassium carbonate in 700 gm dimethyl sulphoxide, 100 gm 2-chloro nicotinic acid was charged. A solution of 82.38 gm benzyl mercaptan in 300 gm dimethyl sulphoxide was added in a period of two hours maintaining reaction temperature 80-90 deg. c. The temperature of the reaction was raised up to 140 deg. c. and then maintained for another three hours. 500 gm water was added after completion of the reaction and solvent recovery. Product precipitation achieved by lowering the pH of the reaction mass by using dilute HCl. Product 2-(Phenyl methyl thio)-3-pyridine carboxylic acid precipitated completely till pH 4.5. After filtration and washing, cake was dried to get 75.5 gm white to off white solid product 2-(Phenyl methyl thio)-3-pyridine carboxylic acid with 49.07% yield (Assay by HPLC 99.16%).
Quantity
96.37 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
solvent
Reaction Step One
Quantity
82.38 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two
Name
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH2:17]([SH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CS(C)=O>[C:18]1([CH2:17][S:24][C:8]2[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=[CH:15][N:16]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
96.37 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
700 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
82.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
300 g
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature 80-90 deg. c
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was raised up to 140 deg. c
TEMPERATURE
Type
TEMPERATURE
Details
and then maintained for another three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after completion of the reaction and solvent recovery
CUSTOM
Type
CUSTOM
Details
Product precipitation
CUSTOM
Type
CUSTOM
Details
Product 2-(Phenyl methyl thio)-3-pyridine carboxylic acid precipitated completely till pH 4.5
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
cake was dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CSC1=NC=CC=C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.07%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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